molecular formula C38H70O4S B12663382 Dihexadecenyl 3,3'-thiobispropionate CAS No. 94247-41-3

Dihexadecenyl 3,3'-thiobispropionate

Cat. No.: B12663382
CAS No.: 94247-41-3
M. Wt: 623.0 g/mol
InChI Key: UXCVPGNVCHISFE-BNRZXNFUSA-N
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Description

Dihexadecenyl 3,3’-thiobispropionate is a chemical compound with the molecular formula C38H70O4S and a molecular weight of 623.025 g/mol . It is known for its unique structural properties, which include a thiobispropionate backbone linked to hexadec-1-enyl groups. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihexadecenyl 3,3’-thiobispropionate typically involves the esterification of thiobispropionic acid with hexadec-1-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of Dihexadecenyl 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dihexadecenyl 3,3’-thiobispropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihexadecenyl 3,3’-thiobispropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihexadecenyl 3,3’-thiobispropionate involves its ability to interact with free radicals and reactive oxygen species, thereby exerting antioxidant effects. The thiobispropionate backbone plays a crucial role in scavenging free radicals, while the hexadec-1-enyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and provide cellular protection .

Comparison with Similar Compounds

Similar Compounds

  • Didodecyl 3,3’-thiodipropionate
  • Dioctadecyl 3,3’-thiodipropionate
  • Dihexadecyl 3,3’-thiodipropionate

Uniqueness

Dihexadecenyl 3,3’-thiobispropionate stands out due to its unique combination of a thiobispropionate backbone and hexadec-1-enyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced antioxidant capabilities and better integration into lipid environments, making it particularly valuable in applications requiring robust oxidative stability .

Properties

CAS No.

94247-41-3

Molecular Formula

C38H70O4S

Molecular Weight

623.0 g/mol

IUPAC Name

[(E)-hexadec-1-enyl] 3-[3-[(E)-hexadec-1-enoxy]-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C38H70O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3/b33-29+,34-30+

InChI Key

UXCVPGNVCHISFE-BNRZXNFUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC(=O)CCSCCC(=O)O/C=C/CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=COC(=O)CCSCCC(=O)OC=CCCCCCCCCCCCCCC

Origin of Product

United States

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